molecular formula C10H20N2O3 B152142 (R)-1-Boc-2-Hydroxymethyl-piperazine CAS No. 169448-87-7

(R)-1-Boc-2-Hydroxymethyl-piperazine

Cat. No. B152142
M. Wt: 216.28 g/mol
InChI Key: BCPPNDHZUPIXJM-MRVPVSSYSA-N
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Description

(R)-1-Boc-2-Hydroxymethyl-piperazine is a chiral piperazine derivative that is often used as a building block in the synthesis of various biologically active compounds. Its structure includes a piperazine core with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, which is useful in peptide synthesis and other applications where selective deprotection is required.

Synthesis Analysis

The synthesis of differentially protected 2-(hydroxymethyl)piperazines, including (R)-1-Boc-2-Hydroxymethyl-piperazine, can be achieved starting from optically active piperazine-2-carboxylic acid derivatives. An efficient and scalable synthesis method has been reported, which is crucial for the preparation of biologically active compounds and for use in combinatorial chemistry .

Molecular Structure Analysis

The molecular structure of (R)-1-Boc-2-Hydroxymethyl-piperazine is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of drug-like molecules. The Boc group is a common protecting group that can be removed under mild acidic conditions, allowing for further functionalization of the nitrogen atom .

Chemical Reactions Analysis

(R)-1-Boc-2-Hydroxymethyl-piperazine can undergo various chemical reactions due to its functional groups. The hydroxymethyl group can participate in nucleophilic addition reactions, and the Boc-protected nitrogen can be deprotected and further reacted with various electrophiles or used in the formation of amide bonds in peptide coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Boc-2-Hydroxymethyl-piperazine are influenced by its functional groups. The Boc group increases the steric bulk and can affect the solubility and reactivity of the molecule. The piperazine ring can engage in hydrogen bonding and other non-covalent interactions, which can be important for the compound's binding affinity in biological systems. The chiral center at the 2-position can also influence the compound's interaction with chiral environments, such as enzymes or receptors .

Relevant Case Studies

While the provided papers do not directly discuss case studies involving (R)-1-Boc-2-Hydroxymethyl-piperazine, they do provide insights into the synthesis and application of related piperazine derivatives. For instance, bis(heteroaryl)piperazines have been synthesized and evaluated as potent inhibitors of HIV-1 reverse transcriptase, highlighting the importance of piperazine derivatives in drug discovery . Additionally, novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating the therapeutic potential of piperazine-based compounds .

Scientific Research Applications

Peptide Carboxyl Group Derivatization

Piperazine derivatives, including those related to (R)-1-Boc-2-Hydroxymethyl-piperazine, have been used in the derivatization of carboxyl groups on peptides. This process is crucial for enhancing the ionization efficiency in mass spectrometry, facilitating the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Synthesis of Diketopiperazines

Piperazine-based compounds are instrumental in the high-throughput synthesis of diketopiperazines, which are important in medicinal chemistry. These compounds serve as mimetics of peptide β-turns, a structure often found in biologically active peptides (Gołębiowski et al., 2000).

Chemical Scaffold in Library Construction

Differentially protected (R)-1-Boc-2-Hydroxymethyl-piperazines have been synthesized for use in the preparation of biologically active compounds and as scaffolds in the construction of combinatorial libraries, significant in drug discovery (Gao & Renslo, 2007).

Solubility Studies in Supercritical Carbon Dioxide

The solubility of (S)-Boc-piperazine and racemic Boc-piperazine, including variants of (R)-1-Boc-2-Hydroxymethyl-piperazine, has been measured in supercritical carbon dioxide. These studies are vital for understanding the properties of these compounds under different conditions (Uchida et al., 2004).

Synthesis of HIV Protease Inhibitor Intermediates

(R)-1-Boc-2-Hydroxymethyl-piperazine derivatives have been used in the asymmetric synthesis of intermediates for HIV protease inhibitors, exemplifying their importance in antiviral drug development (Rossen et al., 1995).

Library Construction in Organic Synthesis

Boc-protected piperazine derivatives are utilized in the synthesis of diverse biaryl libraries, demonstrating their versatility in organic synthesis and drug discovery (Spencer et al., 2011).

Structural Analysis and Biological Evaluation

N-Boc piperazine derivatives have been synthesized and characterized, including structural confirmation via X-ray diffraction. These derivatives have been evaluated for their antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Kulkarni et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.


Future Directions

This involves the study of potential future research directions, such as new synthetic methods, new reactions, new applications, etc.


For a comprehensive analysis, it’s important to review relevant scientific literature. This can be done by searching databases like PubMed, Google Scholar, or Web of Science for papers related to the compound. The papers should then be analyzed carefully, taking into account the credibility of the sources, the methodology used in the studies, and the consistency of the results.


properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPNDHZUPIXJM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647450
Record name tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-Hydroxymethyl-piperazine

CAS RN

169448-87-7
Record name tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Meyer, P Aanismaa, EA Ertel, E Huhn… - Journal of Medicinal …, 2023 - ACS Publications
The CXCR3 chemokine receptor is a G protein-coupled receptor mainly expressed on immune cells from the lymphoid lineage, including activated T cells. Binding of its inducible …
Number of citations: 5 pubs.acs.org

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